TPG hydrochloride; Neomyson G hydrochloride;Urfamicin hydrochloride

Description

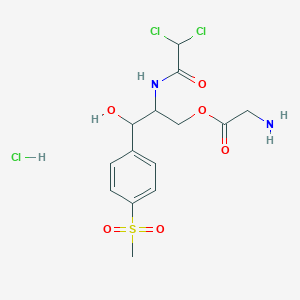

Chemical Identity and Synonyms TPG hydrochloride, Neomyson G hydrochloride, and Urfamicin hydrochloride are synonyms for the same chemical compound with the systematic name: Glycine, alpha-ester with D-threo-(+)-2,2-dichloro-N-(beta-hydroxy-alpha-(hydroxymethyl)-p-(methylsulfonyl)phenethyl)acetamide, hydrochloride (CAS: 2611-61-2). Additional synonyms include Thiamphenicol glycinate hydrochloride and Thiophenicol glycinate hydrochloride .

Properties

IUPAC Name |

[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXJDBJNAXSJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl3N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamphenicol glycinate hydrochloride is synthesized by reacting thiamphenicol with glycine in the presence of hydrochloric acid. The reaction typically occurs in an organic solvent such as dimethylformamide. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, thiamphenicol glycinate hydrochloride is produced by reacting thiamphenicol with glycine hydrochloride in a controlled environment. The reaction is carried out in large reactors, and the product is isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions: Thiamphenicol glycinate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products:

Oxidation: Formation of sulfoxides.

Reduction: Conversion to amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Based on the available search results, a detailed article focusing solely on the applications of "TPG hydrochloride; Neomyson G hydrochloride; Urfamicin hydrochloride" with comprehensive data tables and well-documented case studies is challenging due to the distinct nature of these compounds. However, information regarding each compound can be provided separately:

Thiamphenicol Glycinate Hydrochloride (TGH)

Scientific Research Applications:

- Chemistry: TGH is used as a model compound in studies of esterification and hydrolysis reactions.

- Biology: It is investigated for its effects on bacterial protein synthesis and resistance mechanisms.

- Medicine: TGH is extensively studied for its antibacterial properties, particularly against respiratory and urinary tract infections.

- Industry: It is employed in the development of new antibacterial agents and formulations.

Mechanism of Action: TGH exerts antibacterial effects by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds, thus inhibiting the growth of bacterial cells.

Analytical Methods: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely employed for TGH quantification. Examples include Reversed-Phase HPLC with UV detection at 224 nm and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-ESI/MS) for quantifying glycine in TGH.

Clinical Efficacy: TGH has demonstrated efficacy in treating bacterial respiratory infections. A pilot study showed TGH to be as effective as clarithromycin in treating acute lower respiratory tract infections caused by Chlamydia pneumonia.

Innovative Drug Delivery Systems: Research has explored the use of silica nanochannel membranes (SNMs) for pH-controlled release of TGH, which allows for sustained and continuous release, potentially enhancing its therapeutic effect.

Pharmacokinetics: The pharmacokinetics of thiamphenicol glycinate (TG) and thiamphenicol (TAP) after intravenous infusion of TG hydrochloride have been studied in healthy Chinese volunteers .

Neomycin G Hydrochloride (Neomycin)

Indication: Oral neomycin sulfate is indicated as an adjunctive therapy in hepatic coma (portal-system encephalopathy) by reducing ammonia-forming bacteria in the intestinal tract . It is also used to treat superficial bacterial infections of the external auditory canal caused by organisms susceptible to the antibiotics . The ophthalmic solution containing neomycin in combination with polymyxin B sulfates and dexamethasone is used to treat steroid-responsive inflammatory ocular conditions where bacterial infection or a risk of bacterial infection exists .

Pharmacodynamics: Neomycin mediates its bactericidal action by inhibiting bacterial protein synthesis, thereby suppressing the growth and survival of susceptible bacteria .

Mechanism of Action: For people with an infection, neomycin works by killing bacteria and stopping it from growing in the body, which treats the infection or stops an infection from forming in the first place . People with hepatic coma can’t remove ammonia from their blood, and neomycin works by killing bacteria in their gut, which releases ammonia .

Urfamicin

- Urfamycin, also known as thiamphenicol glycinate, is a broad-spectrum antibiotic effective against both gram-positive and gram-negative organisms .

- It ensures high antibacterial concentrations in the blood and tissues due to its absorption, diffusion, and absence of inactivation in the body .

- Urfamycin's antibacterial action inhibits protein synthesis within the bacterial cell . It blocks the attachment of messenger-RNA on the ribosomes, thus impeding their function .

- Urfamycin is readily absorbed by both oral and parenteral routes and is effectively available at various infection sites .

Mechanism of Action

Thiamphenicol glycinate hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication . The compound targets pathways involved in protein synthesis, making it effective against a broad spectrum of bacteria .

Comparison with Similar Compounds

Molecular Structure and Properties

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₆S·HCl

- Molecular Weight : 449.76 g/mol

- Key Functional Groups : Dichloroacetamide, methylsulfonyl phenyl group, glycine ester moiety .

Pharmacological Class This compound is a glycine ester prodrug of thiamphenicol, an antibiotic structurally related to chloramphenicol.

Structural and Functional Analogues

Thiamphenicol

- Molecular Formula: C₁₂H₁₅Cl₂NO₅S

- Key Differences : Lacks the glycine ester moiety present in TPG hydrochloride, leading to differences in solubility and bioavailability. Thiamphenicol itself is active, whereas TPG hydrochloride may act as a prodrug .

Amantadine Hydrochloride

- Molecular Formula : C₁₀H₁₇N·HCl

- Pharmacological Use : Antiviral (influenza A). Unlike TPG hydrochloride, amantadine targets viral M2 ion channels rather than bacterial ribosomes .

Tetracycline Hydrochloride

- Molecular Formula : C₂₂H₂₄N₂O₈·HCl

- Mechanism : Inhibits bacterial protein synthesis via 30S ribosomal subunit binding. Structurally distinct from TPG hydrochloride but shares broad-spectrum antibiotic activity .

Pharmacokinetic and Toxicity Profiles

Table 1: Comparative Pharmacological Data

Key Findings :

- TPG Hydrochloride : Exhibits low acute toxicity (LD₅₀ >5 g/kg in rats) but is a reproductive effector in preclinical models .

- Amantadine HCl : Lower therapeutic index compared to rimantadine, with higher CNS toxicity due to pharmacokinetic differences .

- Tetracycline HCl : Narrower safety margin than TPG hydrochloride, with dose-dependent gastrointestinal and hepatic risks .

Biological Activity

The compounds TPG hydrochloride, Neomyson G hydrochloride, and Urfamicin hydrochloride are notable for their biological activities, particularly in the context of antimicrobial properties and their mechanisms of action. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of their biological activities.

TPG Hydrochloride

Chemical Properties and Mechanism of Action

TPG hydrochloride (also known as TPG) is derived from diarylpentanoids. Its biological activity has been linked to its ability to interact with various cellular targets, including enzymes involved in redox reactions. Research indicates that TPG exhibits significant inhibition of nitric oxide (NO) production in macrophages, which is crucial in inflammatory responses.

Case Studies and Experimental Findings

- Inhibition of NO Production : In vitro studies have demonstrated that TPG can inhibit NO production in LPS/IFN-induced RAW 264.7 macrophages with an IC50 value indicating potent activity (IC50 < 3 µM) .

- Structure-Activity Relationship (SAR) : Studies have shown that the presence of hydroxyl groups in the para-position significantly enhances bioactivity, while methoxy substitutions reduce it .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| TPG | <3 | NO inhibition |

Neomyson G Hydrochloride

Overview and Biological Activity

Neomyson G hydrochloride is an aminoglycoside antibiotic derived from Streptomyces species. It primarily exhibits antibacterial activity against a wide range of Gram-negative bacteria by inhibiting protein synthesis.

Research Findings

- Antibacterial Efficacy : Neomyson G has shown effectiveness against various pathogens, with studies reporting minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the bacterial strain .

- Mechanism of Action : The compound binds to the 30S ribosomal subunit, disrupting protein synthesis and leading to bacterial cell death.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 1 |

| Pseudomonas aeruginosa | 4 |

| Klebsiella pneumoniae | 8 |

Urfamicin Hydrochloride

Biological Activity and Applications

Urfamicin hydrochloride is another antibiotic derived from Streptomyces, known for its broad-spectrum antimicrobial properties.

Key Findings

- Antimicrobial Spectrum : Urfamicin has demonstrated activity against both Gram-positive and Gram-negative bacteria, with effective concentrations reported in the low micromolar range .

- Proteasome Inhibition : Recent studies have indicated that Urfamicin may also act as a proteasome inhibitor, which could be leveraged for therapeutic applications beyond traditional antibiotics .

| Compound | Effective Concentration (µM) | Target |

|---|---|---|

| Urfamicin | Low micromolar | Proteasome |

Comparative Analysis

The following table summarizes the biological activities of TPG hydrochloride, Neomyson G hydrochloride, and Urfamicin hydrochloride:

| Compound | Key Activity | Target Mechanism |

|---|---|---|

| TPG Hydrochloride | NO production inhibition | Redox enzyme interaction |

| Neomyson G | Antibacterial | Ribosomal protein synthesis inhibition |

| Urfamicin | Antimicrobial & proteasome inhibition | Broad-spectrum antibiotic action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.